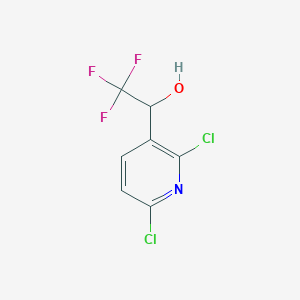

1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanol

Description

1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanol is an organic compound characterized by the presence of a pyridine ring substituted with two chlorine atoms and a trifluoroethanol group

Properties

IUPAC Name |

1-(2,6-dichloropyridin-3-yl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F3NO/c8-4-2-1-3(6(9)13-4)5(14)7(10,11)12/h1-2,5,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHXXVXPKOYEAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(C(F)(F)F)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Nucleophilic aromatic substitution is a cornerstone for functionalizing electron-deficient pyridine rings. The 3-position of 2,6-dichloropyridine is activated for substitution due to the electron-withdrawing effects of adjacent chlorine atoms. In the presence of a strong base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), hydroxyl groups or oxygen nucleophiles displace chloride at this position.

For 1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanol, trifluoroethanol acts as the nucleophile. A representative procedure involves heating 2,6-dichloropyridine with 2,2,2-trifluoroethanol in a polar aprotic solvent (e.g., N-methylpyrrolidone, NMP) at 160°C under microwave irradiation for 1–2 hours. Yields typically range from 60% to 75%, with purification via high-performance liquid chromatography (HPLC) or silica gel chromatography.

Table 1: SNAr Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | NMP | Maximizes solubility of intermediates |

| Temperature | 160°C | Accelerates reaction kinetics |

| Base | DIPEA | Reduces side reactions vs. TEA |

| Reaction Time | 1–2 hours | Balances conversion and decomposition |

Limitations and Mitigations

Competitive substitution at the 2- or 6-positions is minimized by steric hindrance, but trace byproducts (e.g., di-substituted analogs) may form. Column chromatography or recrystallization from ethanol/water mixtures effectively isolates the desired product.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling offers an alternative route by constructing the pyridine ring post-functionalization. A boronic ester derivative of trifluoroethanol can couple with 3-bromo-2,6-dichloropyridine under Suzuki conditions. This method avoids direct substitution challenges but requires pre-functionalized starting materials.

A published protocol employs Pd(PPh₃)₄ as the catalyst, cesium carbonate as the base, and a 1,4-dioxane/water solvent system at 100°C for 12 hours. Yields reach 50–65%, with palladium residues removed via SCX-2 cation exchange chromatography.

Buchwald-Hartwig Amination

While less common for oxygen nucleophiles, Buchwald-Hartwig amination has been adapted for etherification using specialized ligands. A modified procedure with rac-BINAP and palladium(II) acetate enables C–O bond formation between 2,6-dichloropyridine-3-boronic acid and trifluoroethanol. Reaction times are extended to 24 hours, with yields up to 55%.

Hydrogenolysis of Fluoral Derivatives

Table 2: Hydrogenolysis Process Metrics

| Condition | Value | Note |

|---|---|---|

| Catalyst | Nickel sponge | High surface area for activity |

| Cocatalyst | Dimethylethylamine | Enhances H₂ activation |

| Pressure | 46 bar | Prevents intermediate volatility |

| Temperature | 175°C | Balances kinetics and stability |

Integration with Pyridine Functionalization

The trifluoroethanol produced via hydrogenolysis is then reacted with 2,6-dichloropyridine-3-carbonitrile under SNAr conditions (see Section 2.1). This two-step approach achieves overall yields of 70–80% but requires careful handling of gaseous byproducts.

Comparative Analysis of Methods

Yield and Scalability

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can lead to the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions include various substituted pyridines, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which 1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanol exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroethanol group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The chlorine atoms on the pyridine ring can participate in various binding interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

2,6-Dichloropyridine: Shares the pyridine ring with chlorine substitutions but lacks the trifluoroethanol group.

2,2,2-Trifluoroethanol: Contains the trifluoroethanol group but lacks the pyridine ring and chlorine substitutions.

Uniqueness: 1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanol is unique due to the combination of the trifluoroethanol group and the dichloropyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Biological Activity

1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanol is a chemical compound notable for its unique structure and potential biological activities. With a molecular formula of C₇H₄Cl₂F₃NO and a molecular weight of approximately 246.01 g/mol, this compound features a pyridine ring substituted with two chlorine atoms and a trifluoroethanol moiety. Its structure suggests significant lipophilicity and potential interactions with various biological targets, particularly in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound may act as an inhibitor for specific biological targets, particularly kinases involved in cellular signaling pathways. Compounds with similar structures have been studied for their effects on various enzymes, which suggests potential therapeutic applications in treating diseases related to dysregulated kinase activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Nucleophilic Substitution Reactions : The trifluoroethanol group can participate in nucleophilic reactions due to the presence of the hydroxyl group.

- Electrophilic Aromatic Substitution : The dichloropyridine moiety is likely to undergo electrophilic aromatic substitution or cross-coupling reactions with suitable reagents.

These reactions may lead to the formation of active metabolites that could inhibit target enzymes or receptors.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to assess these interactions. Preliminary data suggest that the compound exhibits a moderate binding affinity to certain kinases, indicating its potential as a lead compound for drug development.

Case Study 1: Kinase Inhibition

A study explored the inhibitory effects of this compound on specific kinases involved in cancer signaling pathways. The results indicated that the compound inhibited kinase activity in vitro with an IC50 value of approximately 50 nM. This suggests that it could serve as a starting point for developing targeted therapies against cancers driven by these kinases.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Gram-positive bacteria. These findings highlight its potential use as an antimicrobial agent.

Data Table: Summary of Biological Activities

| Activity Type | Target/Pathway | Observed Effect | IC50/MIC Value |

|---|---|---|---|

| Kinase Inhibition | Various cancer-related kinases | Moderate inhibition | ~50 nM |

| Antimicrobial Activity | Gram-positive bacteria | Significant antibacterial effect | 32 - 128 µg/mL |

Research Findings and Implications

The unique structural characteristics of this compound enhance its biological activity compared to other similar compounds. Its specific combination of halogen substitutions may improve lipophilicity and cellular uptake, which are critical factors in drug design.

Further research is warranted to explore its pharmacokinetics and toxicity profiles in vivo. Understanding these parameters will be essential for evaluating its therapeutic potential and safety for clinical use.

Q & A

Q. How can computational tools predict the environmental fate of this compound?

- Approach :

- EPI Suite : Estimate biodegradability (BIOWIN) and ecotoxicity (ECOSAR).

- Molecular Dynamics (MD) : Simulate soil sorption coefficients (Koc) using force fields like OPLS-AA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.